1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound features a piperidine core substituted with two key moieties:
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole: A heterocyclic ring with electron-donating methoxy substituents, enhancing solubility and binding to targets like β-catenin or GLP-1R .
Its molecular formula is estimated as C24H26N3O4 (MW: 444.49 g/mol), differentiating it from analogs via substituent electronic and steric profiles.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-30-21-7-5-4-6-20(21)24(28)27-14-12-17(13-15-27)16-22-25-23(26-31-22)18-8-10-19(29-2)11-9-18/h4-11,17H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEAPEWIKNBRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine core and an oxadiazole moiety, both of which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 421.50 g/mol
- CAS Number : 1775517-65-1
The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds containing piperidine and oxadiazole moieties exhibit significant antibacterial properties. In studies where similar compounds were synthesized, it was found that they demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial growth through disruption of cellular processes.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and nitrogen metabolism, respectively. Compounds with similar structures have shown promising results as AChE inhibitors, which are relevant in the treatment of neurodegenerative diseases .
IC50 Values
The IC50 values for related compounds have been documented, indicating their potency as enzyme inhibitors:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
| Compound C | AChE | 6.28 ± 0.003 |
These findings suggest that modifications to the piperidine and oxadiazole structures could enhance enzyme inhibition activity.
Anticancer Potential
The oxadiazole ring has been associated with anticancer properties in various studies. Compounds featuring this moiety have shown cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents . The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in V-0219) enhance receptor binding via dipole interactions, whereas electron-donating groups (e.g., methoxy in the target compound) improve solubility .
- Bulkier substituents (e.g., diphenylmethyl in ) reduce membrane permeability compared to the target’s ethoxy group .
Pharmacological Activity
- β-Catenin Modulation : JW74 stabilizes AXIN2, a β-catenin destruction complex component, via triazole-thioether linkage . The target compound’s oxadiazole may mimic this mechanism but with altered kinetics due to methoxy-phenyl substitution.
- GLP-1R Modulation: V-0219’s trifluoromethylphenyl group enhances insulin secretion potency (subnanomolar), whereas the target’s methoxyphenyl may reduce efficacy but improve metabolic stability .
Pharmacokinetic and Physicochemical Properties
Implications :
- The target compound balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Fluorinated analogs (e.g., ) may exhibit better blood-brain barrier penetration but higher metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
